molecular formula C16H33N3O B11980253 N-Cyclohexyl-N'-(4-(diethylamino)-1-methylbutyl)urea CAS No. 303092-17-3

N-Cyclohexyl-N'-(4-(diethylamino)-1-methylbutyl)urea

Cat. No.: B11980253
CAS No.: 303092-17-3
M. Wt: 283.45 g/mol
InChI Key: YEQZUGWOEXKKRH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea is an organic compound belonging to the class of ureas This compound is characterized by the presence of a cyclohexyl group and a diethylamino group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-(diethylamino)-1-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea oxide.

    Reduction: Formation of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)amine.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(4-iodophenyl)urea
  • N-Cyclohexyl-N’-(4-dimethylamino)phenyl)urea
  • N-Cyclohexyl-N’-(propyl)phenyl urea

Uniqueness

N-Cyclohexyl-N’-(4-(diethylamino)-1-methylbutyl)urea is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds, which may have different substituents and, consequently, different reactivity and applications.

Properties

CAS No.

303092-17-3

Molecular Formula

C16H33N3O

Molecular Weight

283.45 g/mol

IUPAC Name

1-cyclohexyl-3-[5-(diethylamino)pentan-2-yl]urea

InChI

InChI=1S/C16H33N3O/c1-4-19(5-2)13-9-10-14(3)17-16(20)18-15-11-7-6-8-12-15/h14-15H,4-13H2,1-3H3,(H2,17,18,20)

InChI Key

YEQZUGWOEXKKRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC(=O)NC1CCCCC1

Origin of Product

United States

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